1-Methylimidazolium trifluoromethanesulfonate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylimidazolium trifluoromethanesulfonate is a type of ionic liquid . It is also known as 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate . It is often used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

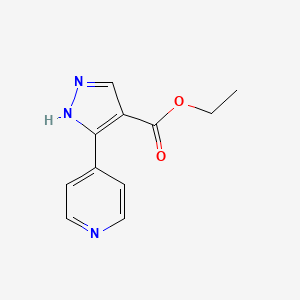

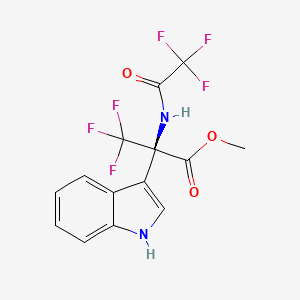

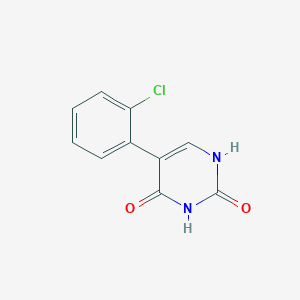

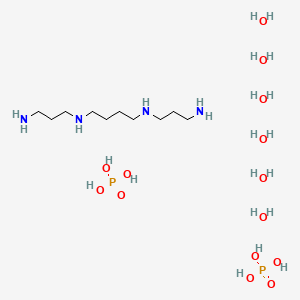

The molecular structure of 1-Methylimidazolium trifluoromethanesulfonate has been studied using methods such as density functional theory (DFT) and molecular dynamics . These studies provide insights into the structural and electronic interactions occurring in the ionic liquid.

Physical And Chemical Properties Analysis

1-Methylimidazolium trifluoromethanesulfonate is a colorless liquid . Its physical properties such as density, refractive index, and boiling point have been studied . For instance, its density is reported to be 1.387 g/mL at 25 °C .

Scientific Research Applications

Ionic Polymer-Polymer Composites (IP2C)

1-Methylimidazolium trifluoromethanesulfonate can be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) . These composites have potential applications in various fields such as sensors, actuators, and energy storage devices.

Lipase-Catalyzed Enantioselective Amine Acylation

This compound can also be used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . This process is important in the production of chiral amines, which are key intermediates in the synthesis of a variety of pharmaceuticals.

Preparation of Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts

1-Methylimidazolium trifluoromethanesulfonate has been recently used in the preparation of hydrophobic, highly conductive ambient-temperature molten salts . These salts have potential applications in electrochemical devices and energy storage systems.

Preparation of Dual Intercalating Molten Electrolyte Batteries

This compound has also been used in the preparation of dual intercalating molten electrolyte batteries . These batteries can offer high energy density and long cycle life, making them suitable for various applications including electric vehicles and grid storage.

Safety and Hazards

Future Directions

1-Methylimidazolium trifluoromethanesulfonate and similar ionic liquids have potential applications in various fields. For instance, they are being explored for use in energy storage applications, such as in electrochemical double-layer capacitors . They are also being studied for their potential use in next-generation low-power electronics and optoelectronic devices .

Mechanism of Action

Mode of Action

The mode of action of 1-Methylimidazolium trifluoromethanesulfonate is primarily through its interactions with other substances in a mixture system . For example, it has been used in a binary mixture system composed of the ionic liquid and propylene carbonate . The densities, dynamic viscosities, and electrical conductivities of the mixture were measured over the whole concentration range for temperatures from 288.15 to 353.15 K .

Biochemical Pathways

Ionic liquids have been used in chemistry, biology, materials science, chemical engineering, and other industrial processes .

Pharmacokinetics

It’s important to note that ionic liquids like 1-Methylimidazolium trifluoromethanesulfonate are primarily used in industrial and chemical processes rather than in biological systems .

Result of Action

One of the notable results of the action of 1-Methylimidazolium trifluoromethanesulfonate is its ability to achieve superlubricity when used in certain conditions . For example, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, a similar ionic liquid, could realize stable superlubricity (μ < 0.01) with water at the interfaces of Si3N4/SiO2 . A superlow and steady friction coefficient of 0.002-0.004 could be achieved under neutral conditions (pH of 6.9 ± 0.1) after 600 s of running-in process .

Action Environment

The action of 1-Methylimidazolium trifluoromethanesulfonate can be influenced by environmental factors such as temperature and the presence of other substances . For instance, the properties of a binary mixture system composed of the ionic liquid and propylene carbonate were measured over a range of temperatures from 288.15 to 353.15 K . The results reveal that the properties of the mixture can be significantly affected by the temperature .

properties

IUPAC Name |

1-methyl-1H-imidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIFOTQDNVCTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylimidazolium trifluoromethanesulfonate | |

CAS RN |

99257-94-0 |

Source

|

| Record name | 1-Methylimidazole Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)